Alofanib (RPT835), a novel, first-in-class, small molecule, is a potent allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). [, , ] Classified as a kinase inhibitor, it specifically targets FGFR2, demonstrating significant potential as an anti-cancer agent in preclinical studies. [, , , ] Alofanib exhibits selective binding to the extracellular domain of FGFR2 isoforms IIIc and IIIb, inducing conformational changes that inhibit receptor activation. [, ] This selective inhibition potentially mitigates the toxicity associated with multi-targeted VEGFR/FGFR or pan-FGFR inhibitors. []
8.1. Clinical Development:* Further clinical trials are crucial to determine the efficacy and safety of Alofanib in various cancer types.* Phase 2 randomized trials are planned for advanced gastric cancer. []* Investigating the potential of Alofanib in combination therapies with other anticancer agents is warranted.
8.5. Preclinical Studies:* Expanding preclinical studies to explore the efficacy of Alofanib in other cancer types with FGFR2 aberrations is warranted. * Further investigations into the antiangiogenic activity of Alofanib may reveal additional therapeutic applications. []
Alofanib is classified as a small-molecule drug and specifically as an allosteric inhibitor of FGFR2. It belongs to a broader category of compounds that target receptor tyrosine kinases, which are critical in many signaling pathways related to cancer progression. The development of Alofanib was guided by structure-based drug design techniques, focusing on its interaction with the FGFR2 protein.
The synthesis of Alofanib involved a de novo design approach that utilized molecular modeling to create a compound that selectively binds to FGFR2. Key steps in the synthesis included:
Research indicates that the compound was synthesized through careful optimization of existing chemical scaffolds known to interact with FGFRs, leading to enhanced selectivity for FGFR2 over other kinases .
Alofanib's molecular structure can be characterized by its specific binding interactions with FGFR2. The compound features a unique arrangement of functional groups that facilitate its allosteric inhibition mechanism. Key structural data include:
The three-dimensional conformation of Alofanib allows it to fit into an allosteric site on FGFR2, thereby modulating its activity without directly competing with ATP for the active site .
Alofanib undergoes several chemical reactions upon interaction with FGFR2:
Alofanib acts primarily by inhibiting FGFR2 through an allosteric mechanism:
Alofanib exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent targeting specific cancers driven by aberrant FGFR signaling .
Alofanib is primarily being investigated for its applications in oncology:
Alofanib (RPT835; CAS 1612888-66-0) is a novel small-molecule compound developed as a selective allosteric inhibitor of fibroblast growth factor receptor 2 (FGFR2). It represents a distinct class of targeted therapeutics designed to disrupt aberrant FGFR2-driven signaling pathways in cancers. Unlike ATP-competitive inhibitors, alofanib binds to the extracellular domain of FGFR2, preventing receptor activation without interfering with FGF ligand binding [2] [3] [7]. Preclinical and early clinical studies highlight its dual mechanisms: direct antitumor activity against FGFR2-dependent malignancies and antiangiogenic effects [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7